molecular formula C14H16O2 B13076921 (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one

Cat. No.: B13076921
M. Wt: 216.27 g/mol
InChI Key: OOSNWUQTBWDRSA-FMIVXFBMSA-N
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Description

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 3-methoxybenzaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one
  • (2E)-2-[(2-methoxyphenyl)methylidene]cyclohexan-1-one
  • (2E)-2-[(3-hydroxyphenyl)methylidene]cyclohexan-1-one

Uniqueness

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can result in distinct properties compared to its analogs.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C14H16O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,9-10H,2-3,6,8H2,1H3/b12-9+

InChI Key

OOSNWUQTBWDRSA-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\CCCCC2=O

Canonical SMILES

COC1=CC=CC(=C1)C=C2CCCCC2=O

Origin of Product

United States

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